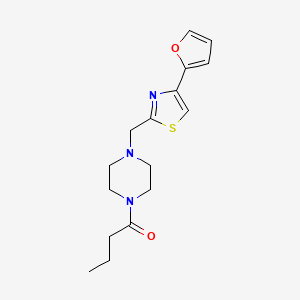

1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one involves the Mannich reaction, which is a versatile method for creating compounds with potential biological activities. In the study presented in paper , a series of novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases were synthesized using triazole Schiff bases, various piperazine derivatives, and formaldehyde. The yields were reported to be good, and the structures were confirmed through various spectroscopic methods including 1H NMR, 13C NMR, IR, and elemental analysis. This suggests that a similar approach could be used for the synthesis of the compound , utilizing the appropriate furan and thiazole derivatives along with a piperazine backbone.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using different spectroscopic techniques. For instance, in paper , the crystal structure of a piperazine derivative was determined using X-ray diffraction, and the piperazine ring was found to adopt a conventional chair conformation. Additionally, Hirshfeld Surface Analysis (HAS) was conducted to confirm the molecular structure, which could be a useful technique for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are typically cyclocondensations and Mannich reactions, as seen in the studies and . These reactions are crucial for the formation of the desired molecular framework and for introducing various functional groups that can enhance biological activity. The use of catalysts, such as SO4^2−/Y2O3 in ethanol , can improve the efficiency of these reactions, which is an important consideration for the synthesis of this compound.

Physical and Chemical Properties Analysis

The physical properties such as melting points are typically characterized for these compounds, as mentioned in paper . The chemical properties, including reactivity and stability, can be inferred from spectroscopic data such as IR, NMR, and MS, as seen in papers and . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its suitability for applications such as biological activity.

Biological Activity

The biological activity of similar compounds has been evaluated in various studies. For example, the compounds synthesized in paper showed significant in vitro and in vivo fungicidal activity against several plant fungi, and some showed herbicidal activity and kinase inhibitory activity. However, they exhibited poor insecticidal activity. The antimicrobial studies conducted in paper revealed that some of the synthesized piperazine derivatives had excellent antibacterial and antifungal activities. These findings suggest that this compound could also possess similar biological properties, which would be worth investigating.

Applications De Recherche Scientifique

Antimicrobial Activities

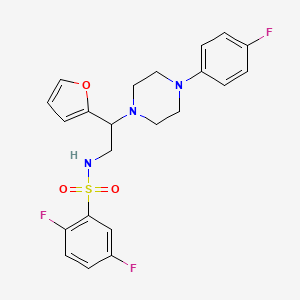

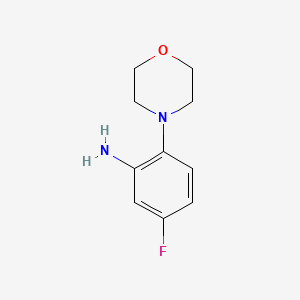

Research has demonstrated that derivatives of furan and piperazine, including compounds structurally related to "1-(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)butan-1-one," exhibit significant antimicrobial activities. For instance, the design, synthesis, and evaluation of azole derivatives starting from furan-2-carbohydrazide have led to compounds that displayed activity against various microorganisms (Başoğlu et al., 2013). Similarly, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and shown to possess significant antidepressant and antianxiety activities, suggesting a potential for neuropsychiatric disorder treatment (Kumar et al., 2017).

Anticancer and Antiangiogenic Effects

Compounds with structures incorporating elements of furan and piperazine have been explored for their anticancer and antiangiogenic properties. A study on novel thioxothiazolidin-4-one derivatives against transplantable mouse tumor showed that these compounds significantly inhibited tumor growth and angiogenesis, making them promising candidates for anticancer therapy (Chandrappa et al., 2010).

Agrochemical Applications

Furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases have been synthesized and evaluated for their fungicidal, herbicidal, and insecticidal activities. Some of these compounds exhibited significant in vitro and in vivo fungicidal activity against several test plant fungi, providing useful information for the design and discovery of new agrochemicals (Wang et al., 2015).

Antitubercular Activity

A series of compounds designed as "this compound" and its analogs have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, certain derivatives exhibited moderate to good activity, highlighting their potential as antitubercular agents (Naidu et al., 2016).

Neurodegenerative Disorders Treatment

Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives have been identified as potent and selective human A2A adenosine receptor inverse agonists. These compounds hold promise for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases due to their ability to antagonize the A2A adenosine receptor (Varano et al., 2020).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. As with all chemicals, it should be handled with appropriate safety precautions.

Orientations Futures

The future directions for research on this compound could include further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by thiazole derivatives , this compound could be a promising candidate for further study in medicinal chemistry.

Propriétés

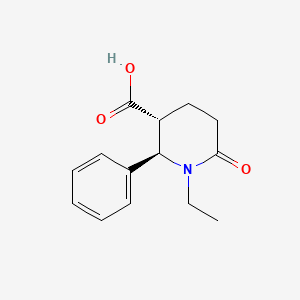

IUPAC Name |

1-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-2-4-16(20)19-8-6-18(7-9-19)11-15-17-13(12-22-15)14-5-3-10-21-14/h3,5,10,12H,2,4,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVQSBDPBLGEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid;dihydrochloride](/img/structure/B3000448.png)

![(1'S,2R,4S,5'R)-6,6,8,8-Tetramethyl-1',4-di(propan-2-yl)spiro[3,4-dihydrochromene-2,4'-bicyclo[3.1.0]hexane]-5,7-dione](/img/structure/B3000449.png)

![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3000450.png)

![1-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B3000453.png)

![2-Chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B3000457.png)

![3,3,9-Trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3000458.png)

![3-(3,5-Dimethylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3000461.png)

![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B3000464.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3000468.png)